molecular formula C18H14N2O2S B2644884 2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxamide CAS No. 864940-56-7

2-{[1,1'-biphenyl]-4-amido}thiophene-3-carboxamide

Cat. No.: B2644884
CAS No.: 864940-56-7
M. Wt: 322.38
InChI Key: JPUOSEFXLLGARO-UHFFFAOYSA-N
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Description

2-{[1,1’-Biphenyl]-4-amido}thiophene-3-carboxamide is an organic compound that features a biphenyl group attached to a thiophene ring via an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxamide typically involves the following steps:

    Formation of the biphenyl amide: This can be achieved by reacting 4-aminobiphenyl with thiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The intermediate product is then subjected to cyclization under acidic or basic conditions to form the desired thiophene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under hydrogenation conditions.

    Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The biphenyl and thiophene moieties can interact with various molecular targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl: A simpler compound consisting of two benzene rings connected by a single bond.

    Thiophene-3-carboxamide: A compound featuring a thiophene ring with a carboxamide group.

Uniqueness

2-{[1,1’-biphenyl]-4-amido}thiophene-3-carboxamide is unique due to the combination of biphenyl and thiophene moieties, which confer distinct electronic and structural properties. This combination allows for versatile applications in various fields, distinguishing it from simpler biphenyl or thiophene derivatives.

Properties

IUPAC Name

2-[(4-phenylbenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2S/c19-16(21)15-10-11-23-18(15)20-17(22)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUOSEFXLLGARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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